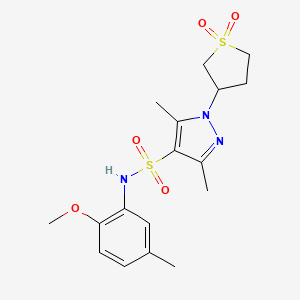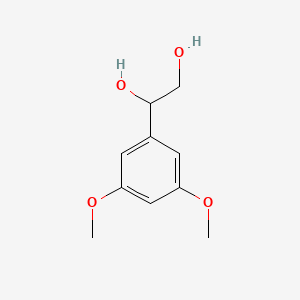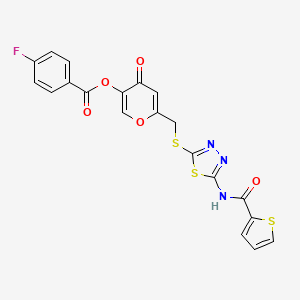
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate is an intricate chemical compound. It incorporates various heterocyclic structures like thiophene, thiadiazole, and pyran, intertwined with amido and thioester functionalities. This multifaceted compound offers vast potential in various scientific disciplines owing to its distinctive structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate generally begins with the construction of the 1,3,4-thiadiazole core, often synthesized from thiocarbohydrazide and carboxylic acid derivatives under acidic conditions. Following this, the thiophene-2-carboxamido moiety can be introduced via amide coupling reactions using thiophene-2-carboxylic acid and appropriate coupling reagents.
Subsequently, the coupling of this intermediate with 4-oxo-4H-pyran-3-yl 4-fluorobenzoate can be achieved through nucleophilic substitution reactions under mild conditions to avoid decomposition of delicate functional groups.
Industrial Production Methods
While laboratory-scale preparation methods involve solution-phase synthesis, industrial production would likely involve optimization towards more efficient routes, possibly via solid-phase synthesis or the use of continuous flow reactors to enhance yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiadiazole moiety.
Reduction: Reduction reactions can target the carbonyl groups or potentially convert the amide to an amine.
Substitution: Nucleophilic substitution can be applied to the fluorobenzoate moiety, replacing the fluorine atom with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in polar aprotic solvents.
Major Products
Depending on the specific reaction:
Oxidation could yield sulfoxides or sulfones.
Reduction might generate alcohols or amines.
Substitution would produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound’s multifaceted nature makes it suitable for numerous applications:
Chemistry: As a building block in the synthesis of more complex molecules or as a functional group in catalysis.
Biology: Potential use as an enzyme inhibitor or substrate in biochemical assays.
Medicine: Exploration as a potential therapeutic agent, considering the biological activity of its components.
Industry: Usage in the development of novel materials with specific desired properties.
Mecanismo De Acción
Molecular Targets and Pathways
The compound's biological activity would likely hinge on its interaction with cellular proteins, particularly enzymes or receptors. Its structural motifs suggest potential affinity for binding sites in enzyme active sites or receptor pockets, possibly altering their conformation or activity, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4H-pyran-3-yl derivatives: Typically, these share a similar core structure but differ in their functional groups.
Thiophene carboxamides: Known for their stability and biological activities.
1,3,4-Thiadiazole derivatives: Often explored for their unique electronic properties and bioactivity.
Highlighting Uniqueness
What sets 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate apart is the synergy between these diverse functional groups. This combination enhances its potential interaction with biological targets and broadens its application spectrum compared to single-entity compounds.
So, there you go—an in-depth dive into this remarkable compound
Propiedades
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O5S3/c21-12-5-3-11(4-6-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-2-1-7-30-16/h1-9H,10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIBTCNARRFIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2771778.png)
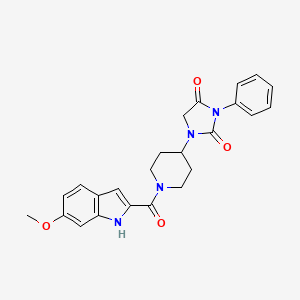
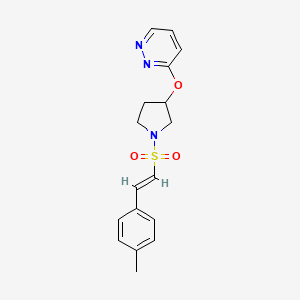
![1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2771782.png)
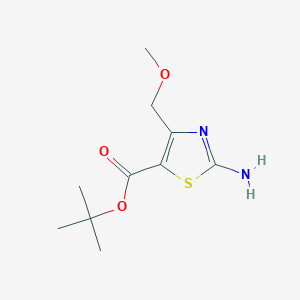
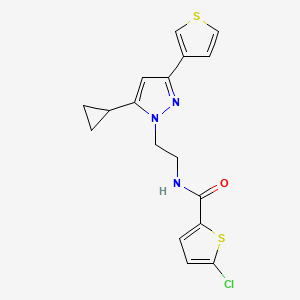
![ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate](/img/structure/B2771786.png)
![2-[4-({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2771787.png)
![(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2771789.png)
![N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2771790.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2771792.png)
